3-hydroxy-3-(thiophen-2-yl)propanenitrile
Overview
Description
3-hydroxy-3-(thiophen-2-yl)propanenitrile is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photochemistry
- 3-(2-Thienyl)-3-hydroxypropanenitrile's derivatives, such as 3-(2-thienyl)-2,2-dimethyl-2H-azirine, show unique behavior in UV irradiation, leading to the generation of nitrile isopropylide. This compound reacts with activated double bonds to produce pyrrolines and oxazolines, demonstrating its potential in synthetic chemistry (Pfoertner & Zell, 1980).
Thermochemical Studies
- Thermochemical research on 3-hydroxypropanenitrile, a related compound, provides insights into its molecular and electronic structures. Studies have found different conformations and weak intramolecular hydrogen bonds, indicating potential areas of exploration in materials science and molecular engineering (Roux et al., 2007).
Antagonistic Properties in GABA Receptors
- Derivatives of 3-hydroxypropanenitrile exhibit specific antagonistic properties on GABA receptors, highlighting its potential use in neurological research and drug development (Hughes & Prager, 1997).
Spin-Delocalization Studies
- Studies on 3-oxophenalenoxyl derivatives with 2-thienyl groups (related to 3-(2-Thienyl)-3-hydroxypropanenitrile) show significant spin-delocalization into substituted thienyl moieties. This research provides insights into the electronic properties of these molecules, potentially useful in the field of radical chemistry and material sciences (Nishida et al., 2007).
Electrochemical Studies
- Electrochemical studies of bis-germatranes with thienyl substituents reveal insights into their oxidation behavior and molecular interactions. This research contributes to the understanding of hyperbonded molecules and their electrochemical properties (Romanovs et al., 2018).
Enhancing Solid-State Emission
- Poly(thiophene)s with 2-thienyl substituents, similar in structure to 3-(2-Thienyl)-3-hydroxypropanenitrile, have been shown to enhance solid-state emission in polymers, a finding significant for materials science, particularly in developing new types of photovoltaic materials (Li et al., 2002).
Enantioselective Transesterification
- 3-(2-Thienyl)-3-hydroxypropanenitrile serves as a key chiral building block in synthesizing (S)-duloxetine, demonstrating its importance in asymmetric synthesis and pharmaceutical production (Liu et al., 2016).
Properties
IUPAC Name |
3-hydroxy-3-thiophen-2-ylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPRIQTWTYTGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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